1-(4-Methoxy-2,3-dimethylphenyl)sulfonyl-2-methylimidazole
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Overview
Description
1-(4-Methoxy-2,3-dimethylphenyl)sulfonyl-2-methylimidazole is a synthetic organic compound belonging to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a sulfonyl group attached to the imidazole ring, along with methoxy and dimethylphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)sulfonyl-2-methylimidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, such as the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the imidazole ring under basic conditions.
Attachment of the Methoxy and Dimethylphenyl Groups: These substituents can be introduced through electrophilic aromatic substitution reactions, where the imidazole ring undergoes substitution with methoxy and dimethylphenyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-2,3-dimethylphenyl)sulfonyl-2-methylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
1-(4-Methoxy-2,3-dimethylphenyl)sulfonyl-2-methylimidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts, and in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2,3-dimethylphenyl)sulfonyl-2-methylimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-(4-Methoxy-2,3-dimethylphenyl)sulfonyl-2-methylimidazole can be compared with other similar compounds, such as:
1-Methyl-1H-imidazole-4-sulfonyl chloride: A related compound with a similar sulfonyl group but different substituents.
2-Methylimidazole: A simpler imidazole derivative without the methoxy and dimethylphenyl groups.
4-Methoxy-2,3-dimethylphenyl sulfone: A compound with a similar aromatic ring but lacking the imidazole moiety.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Biological Activity
1-(4-Methoxy-2,3-dimethylphenyl)sulfonyl-2-methylimidazole is a synthetic organic compound categorized under imidazoles. This compound features a sulfonyl group attached to an imidazole ring, along with methoxy and dimethylphenyl substituents. Its unique structure suggests potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
The chemical formula for this compound is C13H16N2O3S with a molecular weight of approximately 284.34 g/mol. The compound is characterized by its ability to undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its biological activity and potential therapeutic applications .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can modulate the activity of cell surface or intracellular receptors.
- Gene Expression Regulation : The compound may influence the expression of genes related to various biological functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In laboratory studies, it has shown effectiveness against a range of bacterial strains and fungi. For instance, the compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of apoptotic pathways and modulation of cell cycle progression .
Case Studies
- Antiviral Activity : A study focused on the antiviral effects of imidazole derivatives found that compounds similar to this compound exhibited inhibitory activity against influenza A (H1N1) virus. The selectivity index was significantly higher compared to traditional antiviral agents like ribavirin, indicating a favorable safety profile alongside efficacy .
- Cytotoxicity Studies : Cytotoxicity assays conducted on various cell lines revealed that while the compound exhibits some cytotoxic effects, it maintains a favorable selectivity index against non-target cells, suggesting its potential for therapeutic use with minimized side effects .
Summary of Key Findings
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas of investigation include:
- In vivo studies to assess therapeutic efficacy and safety.
- Mechanistic studies to elucidate specific pathways affected by the compound.
- Structural optimization to enhance potency and reduce toxicity.
Properties
IUPAC Name |
1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-2-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-10(2)13(6-5-12(9)18-4)19(16,17)15-8-7-14-11(15)3/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZGIXHAFVXSKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2C=CN=C2C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640860 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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